Cas no 1105221-56-4 (N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide)
![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1105221-56-4x500.png)
N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzenesulfonamide
- N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide
- N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide
- AKOS024512487
- 1105221-56-4
- VU0646478-1
- F5529-0178
-
- インチ: 1S/C18H23NO3S/c1-13-9-14(2)11-17(10-13)22-8-7-19-23(20,21)18-6-5-15(3)16(4)12-18/h5-6,9-12,19H,7-8H2,1-4H3
- InChIKey: ALEWCIURLJGXKA-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCCOC2=CC(C)=CC(C)=C2)(=O)=O)=CC=C(C)C(C)=C1
計算された属性
- せいみつぶんしりょう: 333.13986477g/mol
- どういたいしつりょう: 333.13986477g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4
N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5529-0178-10mg |
N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide |
1105221-56-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5529-0178-40mg |
N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide |
1105221-56-4 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5529-0178-10μmol |
N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide |
1105221-56-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5529-0178-50mg |
N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide |
1105221-56-4 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5529-0178-4mg |
N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide |
1105221-56-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5529-0178-25mg |
N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide |
1105221-56-4 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5529-0178-5μmol |
N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide |
1105221-56-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5529-0178-2mg |
N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide |
1105221-56-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5529-0178-75mg |
N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide |
1105221-56-4 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5529-0178-3mg |
N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide |
1105221-56-4 | 3mg |
$63.0 | 2023-09-09 |
N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamideに関する追加情報
Research Briefing on N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide (CAS: 1105221-56-4)
In recent years, the compound N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide (CAS: 1105221-56-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The unique structural features of this compound, including its dimethylphenoxy and dimethylbenzene moieties, contribute to its bioactivity and selectivity, making it a subject of intense investigation.
Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide. One key area of interest is its role as a potential inhibitor of certain enzymes involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a specific kinase target, with an IC50 value in the nanomolar range. These findings suggest its potential utility in developing novel therapeutics for inflammatory diseases and certain cancers.
Another notable aspect of this compound is its pharmacokinetic profile. Research conducted in 2024 has highlighted its favorable absorption and distribution properties, as well as its metabolic stability in preclinical models. These characteristics are critical for its development as a drug candidate. Additionally, structure-activity relationship (SAR) studies have been performed to optimize its efficacy and reduce potential off-target effects, leading to the synthesis of analogs with improved therapeutic indices.
The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide has also been refined to enhance yield and purity. Recent advancements in synthetic methodologies, such as the use of catalytic systems and green chemistry approaches, have been reported in the literature. These improvements are essential for scaling up production and ensuring the compound's availability for further preclinical and clinical studies.
In conclusion, N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural attributes, combined with its demonstrated bioactivity and favorable pharmacokinetic properties, position it as a valuable tool for therapeutic development. Ongoing research efforts are expected to further elucidate its mechanisms of action and explore its potential applications in treating various diseases. Future studies should focus on advancing this compound through preclinical and clinical trials to fully realize its therapeutic potential.
1105221-56-4 (N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzene-1-sulfonamide) 関連製品
- 874-56-6(azepane-1-carbodithioic acid)
- 2034543-98-9(N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-methylbenzamide)
- 2320663-35-0(N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide)
- 139183-87-2(Methyl 6-(aminomethyl)nicotinate)
- 98275-29-7(4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-)
- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)
- 1353503-11-3(2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid)
- 2171669-08-0(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid)
- 2138046-27-0(4-tert-butyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol)
- 1049443-16-4(2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide)



